

Chemical structure and properties of α -spinasterol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: α -Spinasterol

Cat. No.: B12458773

[Get Quote](#)

α -Spinasterol: A Comprehensive Technical Guide

An In-depth Examination of the Chemical Structure, Properties, and Bioactivities of a Promising Phytosterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **α -spinasterol**, a phytosterol with significant therapeutic potential. The document covers its chemical structure, physicochemical properties, and diverse pharmacological activities, with a focus on its anti-inflammatory, anti-diabetic, and neuroprotective effects. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development.

Chemical Structure and Physicochemical Properties

α -Spinasterol, also known as 5 α -stigmasta-7,22-dien-3 β -ol, is a C29 phytosterol.^[1] Its structure is characterized by a tetracyclic cyclopenta[a]phenanthrene skeleton with a hydroxyl group at the C-3 position and a double bond between C-7 and C-8, and another in the side chain at C-22.^{[2][3]}

Chemical Identifiers

Identifier	Value
IUPAC Name	(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[3]
Molecular Formula	C ₂₉ H ₄₈ O[1][2]
Molecular Weight	412.69 g/mol [1][2]
CAS Number	481-18-5[1][2]

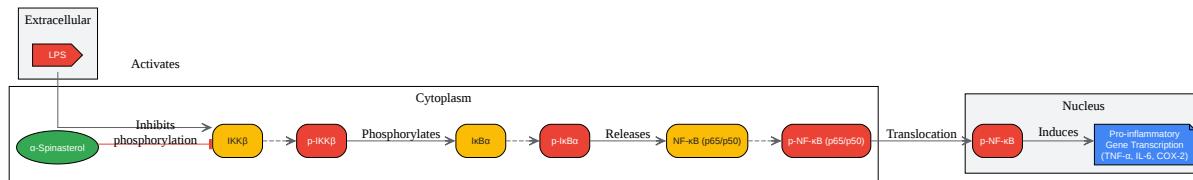
Physicochemical Data

Property	Value
Melting Point	168-169 °C[4]
Boiling Point	500.0 ± 44.0 °C at 760 mmHg[4]
Density	1.0 ± 0.1 g/cm ³ [4]
Solubility	Water: 3.4e-05 g/L; Soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol (heated)[5][6]
Optical Rotation	[\alpha]D ²⁵ -3.6° (c = 2.8 in chloroform)[6]
logP	7.46[5]

Pharmacological Properties and Biological Activities

α-Spinasterol exhibits a broad spectrum of pharmacological activities, making it a compound of significant interest for drug development. It is known to be orally bioavailable and can cross the blood-brain barrier.[7][8]

Summary of Biological Activities

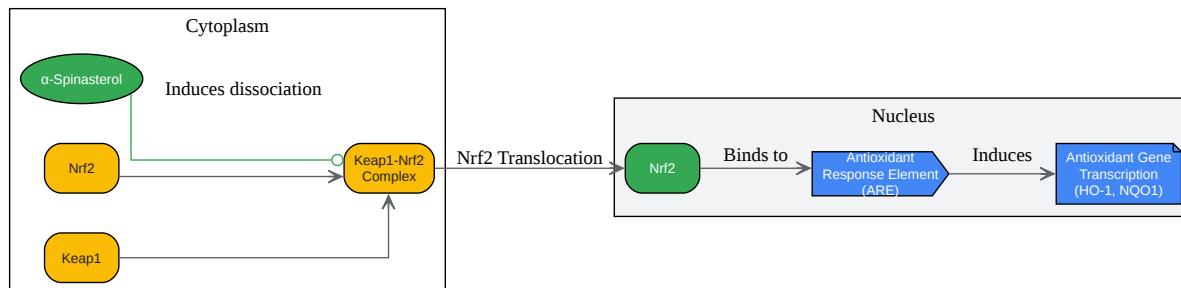

Activity	Key Findings	IC ₅₀ /Effective Dose
Anti-inflammatory	Inhibits COX-1 and COX-2 enzymes; reduces pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6) and mediators (NO, PGE2). [8] [9]	COX-1: 16.17 μ M; COX-2: 7.76 μ M [8]
Antinociceptive	Antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor; reduces postoperative and neuropathic pain. [10]	TRPV1: 1.4 μ M
Anti-diabetic	Enhances glucose uptake in muscle cells and insulin secretion in pancreatic β -cells; improves hyperglycemia. [9] [11]	-
Anticonvulsant	Elevates the seizure threshold in various acute seizure models in mice. [12]	0.1-1 mg/kg (i.p. in mice) [13]
Antidepressant	Exerts anti-immobility effects in the forced swim test in mice. [14]	1-2 mg/kg (i.p. in mice) [13]
Antibacterial	Shows activity against various bacteria, including E. coli and S. aureus. [8]	MIC for E. coli: 0.13 nM [8]

Key Signaling Pathways

α -Spinasterol modulates several key signaling pathways to exert its therapeutic effects. The most well-documented are the NF- κ B and Nrf2/HO-1 pathways, which are central to the inflammatory and antioxidant responses.

Inhibition of the NF- κ B Signaling Pathway

α-Spinasterol has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation. It achieves this by reducing the phosphorylation of IKKβ and IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[15] This leads to a downstream reduction in the expression of pro-inflammatory genes.



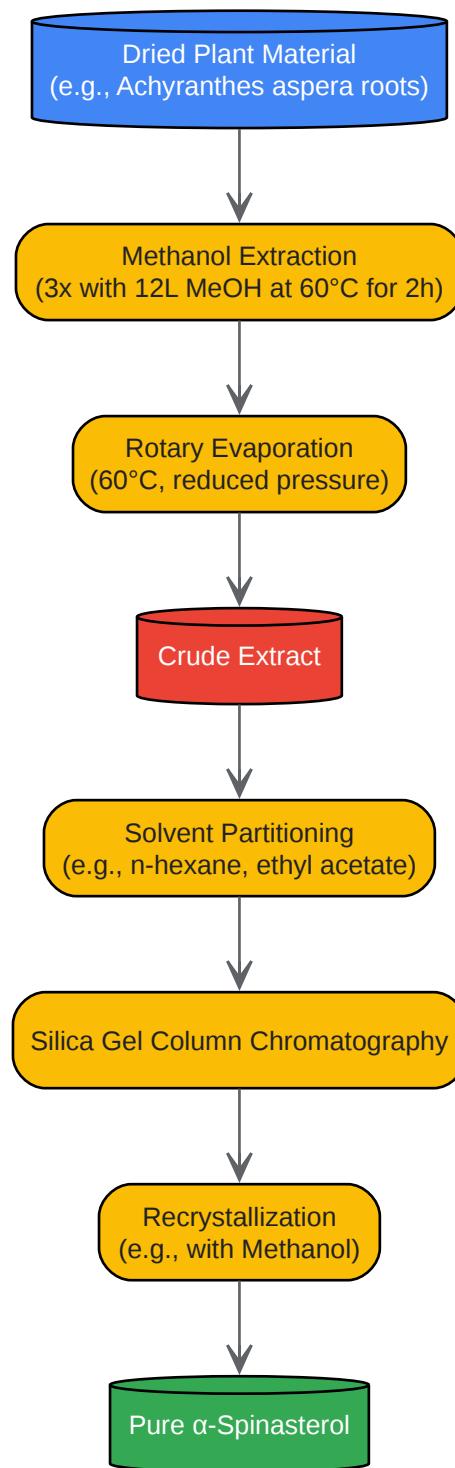
[Click to download full resolution via product page](#)

Figure 1: α-Spinasterol's inhibition of the NF-κB signaling pathway.

Activation of the Nrf2/HO-1 Signaling Pathway

α-Spinasterol also exerts antioxidant effects by activating the Nrf2/HO-1 pathway. It promotes the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[15][16]

[Click to download full resolution via product page](#)


Figure 2: Activation of the Nrf2/HO-1 pathway by **α-spinasterol**.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for the replication and extension of these studies.

Isolation and Purification of α-Spinasterol

A common method for isolating **α-spinasterol** involves extraction from plant sources followed by chromatographic separation.

[Click to download full resolution via product page](#)

Figure 3: General workflow for the isolation of α -spinasterol.

Protocol:

- Extraction: Dried and powdered plant material (e.g., 1.17 kg of Achyranthes aspera roots) is extracted three times with methanol (12 L) at 60°C for 2 hours.[13]
- Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator at 60°C to yield a crude extract.[13]
- Fractionation: The crude extract is subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their polarity.
- Chromatography: The active fraction (e.g., the n-hexane fraction) is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several sub-fractions.[2]
- Purification: The sub-fraction containing **α-spinasterol** is further purified by methods such as recrystallization from a suitable solvent (e.g., methanol) to obtain the pure compound.[2]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of **α-spinasterol** to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages.

Protocol:

- Cell Culture: RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Treatment: Cells are pre-treated with various concentrations of **α-spinasterol** (e.g., 1-5 µM) for a specified time (e.g., 1 hour) before stimulation.[13]
- Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production.[13]
- Incubation: The cells are incubated for a further 24 hours.

- NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
- Data Analysis: The percentage of inhibition of NO production by **α-spinasterol** is calculated relative to the LPS-stimulated control group.

In Vitro Anti-diabetic Activity: Glucose Uptake Assay

This assay assesses the effect of **α-spinasterol** on glucose uptake in a relevant cell line, such as C2C12 myotubes.

Cell Line: C2C12 mouse myoblasts, differentiated into myotubes.

Protocol:

- Cell Differentiation: C2C12 myoblasts are cultured to confluence and then differentiated into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum).
- Treatment: Differentiated myotubes are treated with **α-spinasterol** at various concentrations for a defined period (e.g., 16 hours).^[2]
- Glucose Uptake Measurement: Glucose uptake is measured using a fluorescently labeled glucose analog, such as 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (2-NBDG).^[2] The cells are incubated with 2-NBDG for a short period (e.g., 30 minutes).
- Fluorescence Reading: After washing to remove extracellular 2-NBDG, the intracellular fluorescence is measured using a fluorescence microplate reader.
- Data Analysis: The increase in glucose uptake is calculated relative to the untreated control cells.

In Vivo Antinociceptive Activity: Hot Plate Test

The hot plate test is a common method to evaluate the analgesic properties of a compound in animal models.

Animal Model: Male Albino Swiss mice (25-30 g).

Protocol:

- Acclimatization: Animals are acclimatized to the laboratory conditions for at least 7 days before the experiment.
- Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is measured by placing the mouse on a hot plate maintained at a constant temperature (e.g., $55 \pm 0.5^{\circ}\text{C}$). A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
- Drug Administration: **α -Spinasterol** is administered to the test group (e.g., orally or intraperitoneally) at various doses. A vehicle control group and a positive control group (e.g., morphine) are also included.
- Post-treatment Measurement: The latency to the nociceptive response is measured at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
- Data Analysis: The antinociceptive effect is expressed as the increase in latency time compared to the baseline or as a percentage of the maximum possible effect (%MPE).

Conclusion

α -Spinasterol is a multifaceted phytosterol with a compelling profile of pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress, coupled with its favorable pharmacokinetic properties, positions it as a strong candidate for the development of novel therapeutics for a range of diseases, including inflammatory disorders, diabetes, and neurological conditions. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore and harness the therapeutic potential of this promising natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. α -Spinasterol: a COX inhibitor and a transient receptor potential vanilloid 1 antagonist presents an antinociceptive effect in clinically relevant models of pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Beneficial Effects of α -Spinasterol Isolated from *Aster pseudoglehnii* on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β -Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the antidepressant- and anxiolytic-like activity of α -spinasterol, a plant derivative with TRPV1 antagonistic effects, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Dual Beneficial Effects of α -Spinasterol Isolated from *Aster pseudoglehnii* on Glucose Uptake in Skeletal Muscle Cells and Glucose-Stimulated Insulin Secretion in Pancreatic β -Cells. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Acarbose | In vitro anti-diabetic activity and molecular docking studies of *Amaranthus cruentus*, *Amaranthus hybridus* and isolated compounds | springermedicine.com [springermedicine.com]
- 11. redalyc.org [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. α -spinasterol isolated from *Achyranthes aspera* L. ameliorates inflammation via NF- κ B and Nrf2/HO-1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. pcbiochemres.com [pcbiochemres.com]
- To cite this document: BenchChem. [Chemical structure and properties of α -spinasterol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12458773#chemical-structure-and-properties-of-spinasterol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com